molecular formula C16H17BrN4S B3912435 1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea

1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea

Cat. No.: B3912435
M. Wt: 377.3 g/mol
InChI Key: UVHSOSXBSXPTPK-WOJGMQOQSA-N
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Description

1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea is an organic compound characterized by the presence of a bromine atom, a dimethylamino group, and a phenylthiourea moiety

Properties

IUPAC Name

1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4S/c1-21(2)15-9-8-12(10-14(15)17)11-18-20-16(22)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,20,22)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHSOSXBSXPTPK-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea typically involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with phenylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and dimethylamino group can influence its binding affinity and specificity. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-dimethylamino-phenyl)-ethanone
  • 3-bromo-4-(dimethylamino)benzaldehyde

Comparison

Compared to similar compounds, 1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea
Reactant of Route 2
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1-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea

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